molecular formula C12H13F3O3 B7998822 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride

Cat. No.: B7998822
M. Wt: 262.22 g/mol
InChI Key: OSJGJFMDVXHRNU-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride is an organic compound with the molecular formula C12H13F3O3. It consists of a benzotrifluoride moiety linked to a 1,3-dioxolane ring via an ethoxy group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride typically involves the reaction of 3-hydroxybenzotrifluoride with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with subsequent purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzotrifluoride moiety or the dioxolane ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers, thioethers, or amines.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include reduced benzotrifluoride derivatives or modified dioxolane rings.

Scientific Research Applications

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride involves its interaction with specific molecular targets. The benzotrifluoride moiety can engage in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide
  • 2-(1,3-Dioxolan-2-yl)ethan-1-ol
  • (2-Methyl-(1,3)dioxolan-2-yl)-acetic acid

Uniqueness

3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride is unique due to the presence of both a benzotrifluoride moiety and a dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)9-2-1-3-10(8-9)16-5-4-11-17-6-7-18-11/h1-3,8,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGJFMDVXHRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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